![molecular formula C15H22N2O2S B14221121 Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- CAS No. 827036-73-7](/img/structure/B14221121.png)
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- is an organic compound with a complex structure that includes a benzamide core and a mercaptoacetyl group attached to a hexyl chain. This compound is part of a broader class of benzamides, which are known for their diverse applications in various fields, including medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- typically involves the reaction of benzamide derivatives with mercaptoacetyl chloride and hexylamine. The process generally includes the following steps:
Formation of Mercaptoacetyl Chloride: This is achieved by reacting thioacetic acid with phosphorus trichloride.
Reaction with Hexylamine: The mercaptoacetyl chloride is then reacted with hexylamine to form the intermediate N-(6-mercaptoacetyl)hexylamine.
Coupling with Benzamide: Finally, the intermediate is coupled with benzamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Halogenated benzamides.
Scientific Research Applications
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the benzamide core can interact with various receptors, influencing cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest form of benzamide, lacking the mercaptoacetyl and hexyl groups.
N-(2-Mercaptoacetyl)benzamide: Similar structure but with a shorter chain.
N-(6-Aminohexyl)benzamide: Lacks the mercaptoacetyl group.
Uniqueness
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- is unique due to its combination of a benzamide core with a mercaptoacetyl group and a hexyl chain. This structure imparts specific chemical properties and biological activities that are not observed in simpler benzamide derivatives.
Properties
CAS No. |
827036-73-7 |
|---|---|
Molecular Formula |
C15H22N2O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[6-[(2-sulfanylacetyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C15H22N2O2S/c18-14(12-20)16-10-6-1-2-7-11-17-15(19)13-8-4-3-5-9-13/h3-5,8-9,20H,1-2,6-7,10-12H2,(H,16,18)(H,17,19) |
InChI Key |
ZCUKMPUQHVGDFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



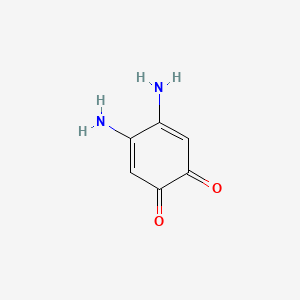
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
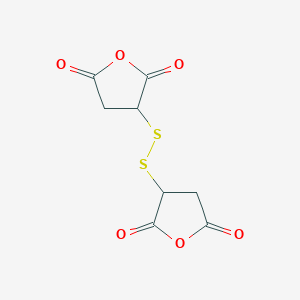
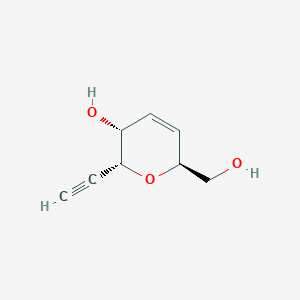
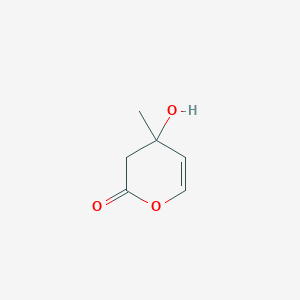
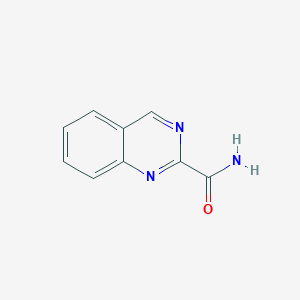
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
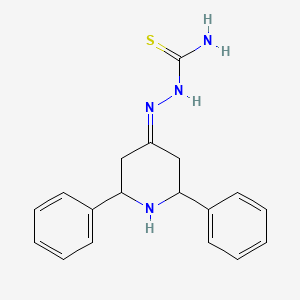
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)
